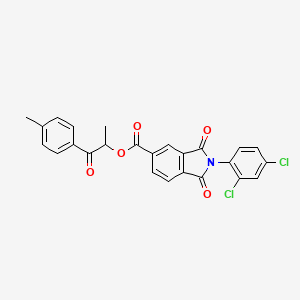![molecular formula C23H19ClN2O4S B3933788 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide](/img/structure/B3933788.png)
1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide, also known as CSP, is a chemical compound that has gained significant attention in the field of scientific research. CSP is a proline-based sulfonamide that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models of inflammation. Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has also been found to inhibit the replication of HIV and HCV in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has been extensively studied for its biological activities, making it a useful tool for researchers. However, there are also some limitations to using 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide in lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide. One area of interest is the development of 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide and its effects on various signaling pathways. Finally, there is potential for the use of 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide in combination with other drugs for the treatment of various diseases, including cancer and viral infections.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been extensively studied for its biological activities. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. 1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide has also been shown to have antiviral properties by inhibiting the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-15-7-10-17(11-8-15)31(28,29)26-13-3-5-20(26)23(27)25-16-9-12-19-18-4-1-2-6-21(18)30-22(19)14-16/h1-2,4,6-12,14,20H,3,5,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKAHHZHJSMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B3933707.png)
![4-isopropyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3933721.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933729.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933731.png)
![ethyl 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3933740.png)

![1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
![2-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933756.png)
![1-{[(2-bromobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3933766.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)

![3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)